“®-3-Amino-3-(3-bromophenyl)propanoic acid” is a phenylalanine derivative. It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads.
Synthesis Analysis
This compound is a phenylalanine derivative and is commercially used as ergogenic supplements. It is used in the synthesis of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads.
Molecular Structure Analysis
The molecular structure of “®-3-Amino-3-(3-bromophenyl)propanoic acid” can be represented by the formula C9H9BrO2.
Chemical Reactions Analysis
“®-3-Amino-3-(3-bromophenyl)propanoic acid” is used in the synthesis of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads.
Physical And Chemical Properties Analysis
“®-3-Amino-3-(3-bromophenyl)propanoic acid” is a solid substance. It has a molecular weight of 344.21. The IUPAC name for this compound is (3R)-3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid.
Related Compounds
(R)-3-Amino-3-(p-methoxyphenyl)propionic acid
Relevance: (R)-3-Amino-3-(p-methoxyphenyl)propionic acid shares the same core structure as (R)-3-Amino-3-(3-bromophenyl)propanoic acid: a propanoic acid backbone with an amino group at the 3-position and an aromatic ring also at the 3-position. The difference lies in the substitution on the aromatic ring, with a methoxy group at the para position in (R)-3-Amino-3-(p-methoxyphenyl)propionic acid compared to a bromine at the meta position in (R)-3-Amino-3-(3-bromophenyl)propanoic acid.
Compound Description: (R,S)-2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid, commonly known as (R,S)-APPA, is a notable compound in the study of excitatory amino acid receptors [, ]. It acts as a partial agonist at the AMPA receptor subtype, meaning it elicits a submaximal response compared to a full agonist. Notably, its enantiomers, (S)-(+)-APPA and (R)-(-)-APPA, exhibit distinct pharmacological profiles. (S)-(+)-APPA acts as a full AMPA receptor agonist, while (R)-(-)-APPA demonstrates weak AMPA receptor antagonist activity. This distinction highlights the importance of stereochemistry in determining the activity of compounds at specific receptor subtypes.
Relevance: While structurally distinct from (R)-3-Amino-3-(3-bromophenyl)propanoic acid, (R,S)-APPA belongs to the same broad category of amino acid derivatives. Both compounds are structurally related to the neurotransmitter glutamate and thus, can interact with glutamatergic receptors. This shared ability to influence glutamatergic neurotransmission makes (R,S)-APPA relevant when studying (R)-3-Amino-3-(3-bromophenyl)propanoic acid, particularly regarding potential neurological effects. ,
Compound Description: 2-Me-Tet-AMPA is a potent and selective agonist of AMPA receptors, exhibiting a much stronger effect than AMPA itself []. Its enantiomers show distinct activities, with (S)-2-Me-Tet-AMPA displaying high affinity for AMPA binding sites and potent agonist activity. In contrast, (R)-2-Me-Tet-AMPA is largely inactive. These findings underline the critical influence of chirality on the biological activity of molecules interacting with AMPA receptors.
Relevance: Similar to (R,S)-APPA, 2-Me-Tet-AMPA, although structurally distinct from (R)-3-Amino-3-(3-bromophenyl)propanoic acid, falls under the category of amino acid derivatives that can potentially interact with glutamatergic systems. This commonality suggests that understanding the structure-activity relationships of 2-Me-Tet-AMPA, especially its interactions with different AMPA receptor subtypes, could provide valuable insights into the potential neurological effects and mechanisms of action of (R)-3-Amino-3-(3-bromophenyl)propanoic acid.
Compound Description: (S)-4-AHCP stands out as a potent and selective agonist for the GluR5 subtype of ionotropic glutamate receptors []. It demonstrates higher efficacy compared to AMPA in in vivo studies on non-NMDA glutamate receptors. Interestingly, despite its potency in vivo, (S)-4-AHCP exhibits weaker inhibition of [(3)H]AMPA binding and limited effects in [(3)H]kainic acid binding assays. This discrepancy in activity highlights the complexity of receptor-ligand interactions and the need to consider both in vitro and in vivo data for a comprehensive understanding of pharmacological profiles.
Relevance: This compound's selectivity for a specific glutamate receptor subtype, GluR5, makes it relevant for comparison. While (R)-3-Amino-3-(3-bromophenyl)propanoic acid's receptor binding profile is unknown, if it demonstrates activity at glutamate receptors, comparing its profile to that of (S)-4-AHCP could provide clues about its mechanism of action and potential therapeutic applications.
Compound Description: LY503430 is a novel AMPA receptor potentiator with potential neuroprotective and neurotrophic effects [, ]. Preclinical studies have shown that LY503430 can enhance glutamate-induced calcium influx in cells expressing human AMPA receptors and protect against neurotoxicity in rodent models of Parkinson's disease.
Relevance: Although structurally dissimilar to (R)-3-Amino-3-(3-bromophenyl)propanoic acid, LY503430's interaction with AMPA receptors makes it relevant. If (R)-3-Amino-3-(3-bromophenyl)propanoic acid exhibits activity at AMPA receptors, comparing its effects to those of LY503430, particularly regarding neuroprotection, could be insightful for understanding its potential therapeutic value. ,
Compound Description: ACPA is a potent agonist at AMPA receptors []. Its enantiomers exhibit distinct pharmacological profiles: (S)-ACPA demonstrates high affinity for AMPA receptors and potent agonist activity, while (R)-ACPA shows minimal activity.
Relevance: Like (R,S)-APPA and 2-Me-Tet-AMPA, ACPA, despite being structurally different from (R)-3-Amino-3-(3-bromophenyl)propanoic acid, belongs to the class of amino acid derivatives capable of interacting with the glutamatergic system, specifically AMPA receptors. The information about ACPA's enantiomers and their differing activities emphasizes the significance of stereochemistry in pharmacological profiles and underscores the need to consider stereoselectivity when investigating the potential effects of (R)-3-Amino-3-(3-bromophenyl)propanoic acid.
(S)-2-Amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid (TAN-950 A)
Compound Description: TAN-950 A is a novel amino acid antibiotic that displays high affinity for glutamate receptors in the central nervous system []. Studies on TAN-950 A derivatives reveal that 3-alkyl substitutions enhance affinity for quisqualate subtype glutamate receptors, demonstrating potent activation of hippocampal neurons. Interestingly, the (R)-enantiomer of TAN-950 A exhibits enhanced selectivity for the NMDA subtype glutamate receptor. This finding, coupled with the observation that removing the methylene group in the amino acid moiety further enhances this selectivity, highlights the significant impact of subtle structural modifications on receptor subtype selectivity.
Relevance: Similar to several compounds mentioned above, although structurally distinct, TAN-950 A shares with (R)-3-Amino-3-(3-bromophenyl)propanoic acid the ability to interact with glutamate receptors. Investigating whether (R)-3-Amino-3-(3-bromophenyl)propanoic acid demonstrates any subtype selectivity within the glutamate receptor family, and comparing it to TAN-950 A's profile, could provide crucial information about its mechanism of action and potential applications in neuroscience research.
Compound Description: BMAA, also known as β-N-methylamino-alanine, is a neurotoxin []. Its synthesis and the separation of its enantiomers provide essential tools for studying its biological activity and potential role in neurodegenerative diseases.
Relevance: Although structurally distinct from (R)-3-Amino-3-(3-bromophenyl)propanoic acid, BMAA shares a common structural motif: a propanoic acid backbone with an amino group at the 2-position and a methylamino group at the 3-position. This similarity, along with the known neurotoxic properties of BMAA, emphasizes the importance of investigating the potential neurological effects of (R)-3-Amino-3-(3-bromophenyl)propanoic acid.
Compound Description: (S)-2-Amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)propanoic acid and its analogs represent a class of compounds investigated for their glutamate receptor agonistic and antifungal activities []. The synthesis and evaluation of these derivatives provide insights into the structure-activity relationships influencing their biological properties.
Relevance: Although not structurally identical, (S)-2-Amino-3-(2,5-dihydro-5-oxo-3-isoxazolyl)propanoic acid shares with (R)-3-Amino-3-(3-bromophenyl)propanoic acid the presence of a propionic acid moiety with an amino group at the 2-position. This commonality, combined with the exploration of this compound class for glutamate receptor agonism, suggests the need to investigate similar activities for (R)-3-Amino-3-(3-bromophenyl)propanoic acid.
Compound Description: ATPO is an antagonist at GluR1-4, showing a unique pharmacological profile [, ]. It is a structural hybrid of the NMDA antagonist AP7 and the AMPA and GluR5 agonist ATPA. The (S)-enantiomer exhibits antagonist activity at various glutamate receptor subtypes, while the (R)-enantiomer is inactive. These findings emphasize the role of stereochemistry in the interaction of compounds with glutamate receptors and the development of subtype-selective ligands.
Relevance: ATPO, specifically its (S)-enantiomer, provides a valuable comparison point for (R)-3-Amino-3-(3-bromophenyl)propanoic acid. If (R)-3-Amino-3-(3-bromophenyl)propanoic acid also exhibits activity at glutamate receptors, especially antagonism, comparing its potency and selectivity profile with that of (S)-ATPO could help to better understand its mechanism of action and potential therapeutic implications. ,
Compound Description: A series of 1,2-disubstituted cyclopentanes have been synthesized and evaluated for their ability to potentiate AMPA receptor responses []. The research focuses on understanding the structural requirements for potent and selective AMPA receptor potentiators.
Relevance: While not structurally identical, these cyclopentane derivatives, like (R)-3-Amino-3-(3-bromophenyl)propanoic acid, fall under the category of small molecules that can modulate AMPA receptor function. This link to AMPA receptor modulation suggests that studying these cyclopentanes could offer insights into the structural features important for interacting with AMPA receptors, which could be relevant for investigating potential interactions between (R)-3-Amino-3-(3-bromophenyl)propanoic acid and AMPA receptors.
IKM-159
Compound Description: IKM-159 is a heterotricyclic glutamate analog acting as a selective AMPA receptor antagonist []. The (2R)-enantiomer of IKM-159 is responsible for the compound's antagonist activity, as demonstrated by behavioral and electrophysiological assays. This finding highlights the significance of stereochemistry in determining the pharmacological activity of this class of compounds.
Relevance: Although structurally distinct from (R)-3-Amino-3-(3-bromophenyl)propanoic acid, IKM-159's interaction with AMPA receptors, particularly its antagonist activity, makes it relevant for comparison. If (R)-3-Amino-3-(3-bromophenyl)propanoic acid also exhibits activity at AMPA receptors, understanding the structural features that contribute to IKM-159's selectivity and antagonist profile could provide insights into the potential interactions of (R)-3-Amino-3-(3-bromophenyl)propanoic acid with these receptors.
(R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid
Compound Description: These enantiomers were synthesized and evaluated as potential PET radioligands for brain tumor imaging [, ]. The (S)-enantiomer demonstrated higher tumor uptake and tumor-to-brain ratios in a rat gliosarcoma model, highlighting its potential as a PET tracer for imaging brain tumors.
Relevance: The (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid enantiomers, although structurally distinct, belong to the same class of amino acid derivatives as (R)-3-Amino-3-(3-bromophenyl)propanoic acid and have been specifically designed for potential applications in brain tumor imaging. While (R)-3-Amino-3-(3-bromophenyl)propanoic acid was not investigated for this purpose, the use of these radiolabeled amino acids in imaging underscores the potential importance of this class of compounds in neuroscience research. ,
Compound Description: These non-natural amino acids were synthesized and radiolabeled for evaluation as potential PET radioligands for brain tumor imaging []. All four compounds demonstrated high tumor uptake and tumor-to-brain ratios in a rat gliosarcoma model, suggesting their potential as PET tracers for brain tumor imaging.
Relevance: FAMP and NMeFAMP, while structurally distinct from (R)-3-Amino-3-(3-bromophenyl)propanoic acid, share the common feature of being amino acid derivatives and have been designed for brain tumor imaging. Their successful application in preclinical models highlights the utility of this class of compounds in neuroscience research, particularly for developing novel diagnostic tools.
Compound Description: Four stereoisomers of ADC were synthesized starting with (RS)-mercaptosuccinic acid [(RS)-MSA], which was optically resolved to obtain enantiomerically pure (R)- and (S)-MSA []. The synthesis of these stereoisomers highlights the importance of stereochemistry in designing and understanding the biological activity of amino acid derivatives.
Relevance: Although structurally different from (R)-3-Amino-3-(3-bromophenyl)propanoic acid, ADC shares the key structural feature of being a substituted propanoic acid with an amino group at the 2-position. This structural similarity, together with the emphasis on stereochemistry in ADC's synthesis, suggests the importance of considering potential stereoisomers and their distinct biological properties when studying (R)-3-Amino-3-(3-bromophenyl)propanoic acid.
(R)-(+)-3-Amino-2-phenylpropanoic acid
Compound Description: (R)-(+)-3-Amino-2-phenylpropanoic acid has been synthesized enantioselectively, and its absolute configuration has been confirmed by X-ray crystallography [].
Relevance: (R)-(+)-3-Amino-2-phenylpropanoic acid is structurally similar to (R)-3-Amino-3-(3-bromophenyl)propanoic acid, with both possessing a phenylpropanoic acid backbone. The difference lies in the position of the amino group, which is at the 2-position in (R)-(+)-3-Amino-2-phenylpropanoic acid and the 3-position in (R)-3-Amino-3-(3-bromophenyl)propanoic acid. This close structural resemblance makes (R)-(+)-3-Amino-2-phenylpropanoic acid an important reference point for understanding the potential biological and chemical properties of (R)-3-Amino-3-(3-bromophenyl)propanoic acid.
Compound Description: Both E-isomers of 2S-amino-3-(2′-aminomethyl-cyclopropyl)propionic acid, new methano-L-lysine derivatives, have been synthesized [, ].
Relevance: While not directly analogous in structure, 2S-amino-3-(2′-aminomethyl-cyclopropyl)propionic acid shares a key structural feature with (R)-3-Amino-3-(3-bromophenyl)propanoic acid: a propanoic acid backbone with an amino group at the 2-position. The synthesis of these methano-L-lysine derivatives highlights the potential for creating structurally diverse amino acid analogs and exploring their biological activities, which could inspire future research on (R)-3-Amino-3-(3-bromophenyl)propanoic acid and its derivatives. ,
Compound Description: These compounds represent a series of unnatural α-amino acids synthesized using p-bromo phenyl oxo but-2-enoic acid []. These derivatives have been utilized as key building blocks in synthesizing various heterocycles, including pyridazene, furanone, oxazine, benzodiazepine, and benzoxazepine moieties.
Relevance: The 3(p-bromophenyl)-2-(benzimidazol-1-yl, 2-(carboxy/amino phenyl amino/ or ethyl acetate amino) oxobutanoic acids, although structurally different from (R)-3-Amino-3-(3-bromophenyl)propanoic acid, highlight the versatility of utilizing substituted aromatic compounds as building blocks for generating diverse chemical entities with potential biological activities. This research may inspire future endeavors to explore (R)-3-Amino-3-(3-bromophenyl)propanoic acid as a starting material for synthesizing novel compounds with unique properties.
2-alkyl-2,3-diaminopropanoic acid derivatives
Compound Description: Several derivatives of 2-alkyl-2,3-diaminopropanoic acid have been synthesized from a chiral imidazoline []. These compounds represent a class of non-proteinogenic α,β-diaminocarboxylic acids with a tertiary stereogenic center at the α-position. Some of these diamino acids have been further cyclized to β-lactams bearing both an alkyl and a phenylsulfonylamido group at the 2-position.
Relevance: These 2-alkyl-2,3-diaminopropanoic acid derivatives, although structurally distinct from (R)-3-Amino-3-(3-bromophenyl)propanoic acid, exemplify the synthesis of amino acid analogs with controlled stereochemistry. This research highlights the potential for exploring the synthesis and biological activity of various (R)-3-Amino-3-(3-bromophenyl)propanoic acid analogs, particularly those with modifications at the 2-position and varying stereochemistry.
Compound Description: TDPA is an agonist at AMPA-type ionotropic glutamate receptors. Unlike many other AMPA receptor agonists, the (R)- and (S)-enantiomers of TDPA exhibit similar potency, an unusual characteristic []. X-ray crystallography studies reveal that despite inducing full domain closure in the ligand-binding core of the AMPA receptor GluA2, the two enantiomers adopt different binding conformations.
Relevance: Although structurally distinct from (R)-3-Amino-3-(3-bromophenyl)propanoic acid, TDPA's unusual equipotency of enantiomers makes it a fascinating case study. Understanding the structural basis for this lack of stereoselectivity in TDPA's interaction with AMPA receptors could offer valuable insights into the importance of specific molecular interactions in ligand binding and receptor activation, which may be relevant for investigating the structure-activity relationships of (R)-3-Amino-3-(3-bromophenyl)propanoic acid and its potential interactions with biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.